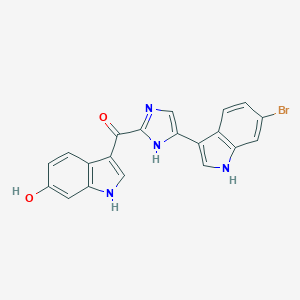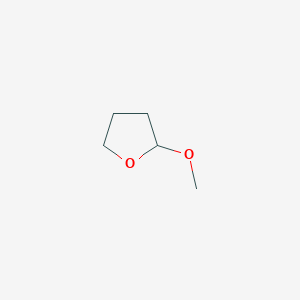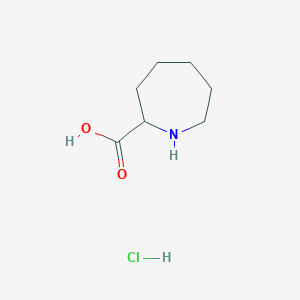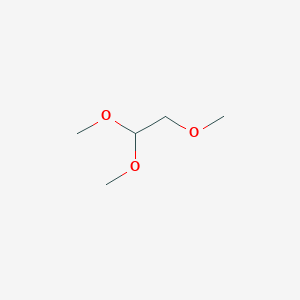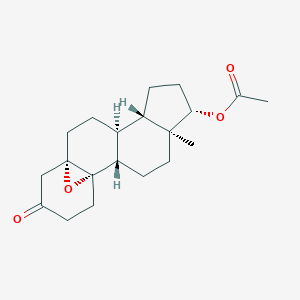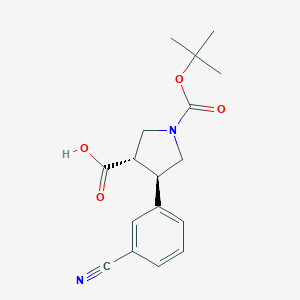
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde (DTB) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been found to have potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms of action. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its herbicidal effects by inhibiting the activity of acetolactate synthase, an enzyme that plays a key role in the biosynthesis of branched-chain amino acids.
Effets Biochimiques Et Physiologiques
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have various biochemical and physiological effects. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has also been found to reduce the levels of reactive oxygen species (ROS), which play a key role in inflammation and cancer. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to inhibit the growth of weeds by preventing the biosynthesis of branched-chain amino acids.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has various advantages and limitations for lab experiments. One of the advantages of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it is relatively easy to synthesize. Another advantage of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it has been extensively studied, and its mechanisms of action are well understood. One of the limitations of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it is relatively unstable and can decompose over time. Another limitation of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is that it can be toxic at high concentrations.
Orientations Futures
There are various future directions for the study of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde. In the field of medicine, future studies could focus on the development of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a potential anti-inflammatory and anti-cancer drug. In the field of agriculture, future studies could focus on the development of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a potential herbicide that is safe for the environment. In the field of industry, future studies could focus on the development of new synthetic routes for 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde and the synthesis of new chemicals using 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde as a raw material.
Conclusion:
In conclusion, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has potential applications in various fields, including medicine, agriculture, and industry. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms of action and has various biochemical and physiological effects. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has advantages and limitations for lab experiments, and there are various future directions for the study of 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde.
Applications De Recherche Scientifique
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential applications in various fields of scientific research. In the field of medicine, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have anti-inflammatory and anti-cancer properties. 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In the field of agriculture, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential as a herbicide. In the field of industry, 3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde has been found to have potential as a raw material for the synthesis of other chemicals.
Propriétés
Numéro CAS |
116314-64-8 |
|---|---|
Nom du produit |
3,4-Dihydroxy-5-(trifluoromethyl)benzaldehyde |
Formule moléculaire |
C8H5F3O3 |
Poids moléculaire |
206.12 g/mol |
Nom IUPAC |
3,4-dihydroxy-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-3,13-14H |
Clé InChI |
ZPXDAYCKOAHUCE-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)O)C=O |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)O)O)C=O |
Synonymes |
Benzaldehyde, 3,4-dihydroxy-5-(trifluoromethyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


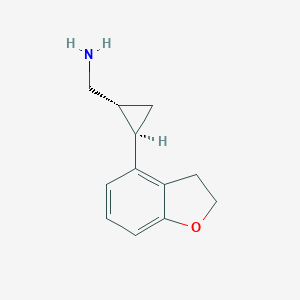

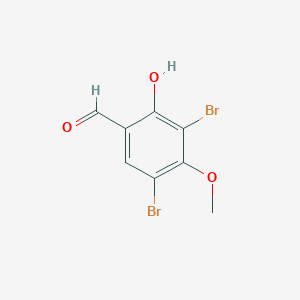
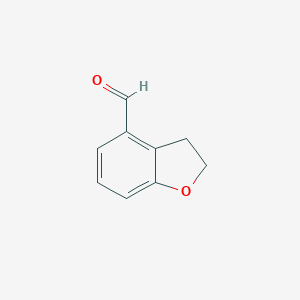
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
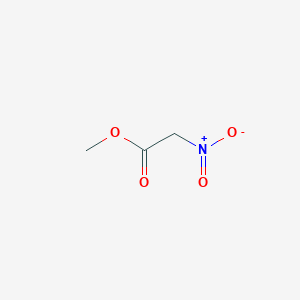
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)
